(S,R,S)-AHPC-amido-C5-acid: A Technical Guide to its Mechanism of Action as a VHL E3 Ligase Ligand for Targeted Protein Degradation
(S,R,S)-AHPC-amido-C5-acid: A Technical Guide to its Mechanism of Action as a VHL E3 Ligase Ligand for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-amido-C5-acid is a synthetic chemical entity that functions as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It is a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed to selectively eliminate disease-causing proteins. This technical guide provides an in-depth overview of the mechanism of action of (S,R,S)-AHPC-amido-C5-acid, supported by quantitative data from related compounds, detailed experimental protocols, and visual diagrams of the key biological processes and workflows.
The core function of (S,R,S)-AHPC-amido-C5-acid is to act as a molecular scaffold that, when incorporated into a PROTAC, recruits the VHL E3 ligase complex. This recruitment initiates the ubiquitination and subsequent proteasomal degradation of a target protein, offering a powerful strategy to address previously "undruggable" targets.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The primary mechanism of action of (S,R,S)-AHPC-amido-C5-acid is realized when it is part of a larger PROTAC molecule. A PROTAC is a heterobifunctional molecule composed of three key elements: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. (S,R,S)-AHPC-amido-C5-acid serves as the VHL E3 ligase ligand, with the C5-acid portion providing a reactive handle for conjugation to a linker.
The signaling pathway initiated by a PROTAC containing the (S,R,S)-AHPC-amido-C5-acid moiety can be summarized as follows:
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Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein and the VHL E3 ligase complex, bringing them into close proximity to form a ternary complex.
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Ubiquitination: The VHL complex, now in proximity to the target protein, facilitates the transfer of ubiquitin (a small regulatory protein) from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. This process is repeated to form a polyubiquitin (B1169507) chain.
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Proteasomal Recognition and Degradation: The polyubiquitinated target protein is recognized by the 26S proteasome, the cell's primary protein degradation machinery.
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Target Degradation and Recycling: The proteasome unfolds and degrades the target protein into small peptides. The PROTAC molecule and the VHL E3 ligase complex are released and can participate in further rounds of degradation, acting catalytically.
Data Presentation: Binding Affinities of VHL Ligands
While specific quantitative binding data for (S,R,S)-AHPC-amido-C5-acid is not publicly available, the following table summarizes the binding affinities of closely related and well-characterized VHL ligands. This data provides a crucial frame of reference for understanding the potency of the (S,R,S)-AHPC pharmacophore in engaging the VHL E3 ligase. Binding affinity is a critical parameter for the efficacy of a PROTAC, as it influences the formation of the ternary complex.
| Ligand | Binding Affinity (Kd) to VHL | Assay Method | Reference |
| VH032 | 186 nM | Isothermal Titration Calorimetry (ITC) | [Ciulli et al., 2015] |
| VH298 | <100 nM | Dissociation Constant | [Frost et al., 2018][1] |
| (S,R,S)-AHPC-Me | Not explicitly stated, but used in ARV-771 (DC50 <1 nM) | Cellular Degradation Assay | [Raina et al., 2016] |
| VHL Ligand 14 | 196 nM (IC50) | Binding Affinity Assay | [MedChemExpress Product Page] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the activity of VHL ligands and the PROTACs they are part of.
VHL Binding Affinity Assay (Surface Plasmon Resonance - SPR)
This protocol describes a general workflow for determining the binding affinity of a VHL ligand to the VHL-ElonginB-ElonginC (VBC) complex.
Objective: To quantify the binding affinity (Kd) of the VHL ligand.
Materials:
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Recombinant VBC complex
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VHL ligand (e.g., (S,R,S)-AHPC-amido-C5-acid)
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SPR instrument (e.g., Biacore)
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Sensor chip (e.g., CM5)
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Amine coupling kit (EDC, NHS, ethanolamine)
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Running buffer (e.g., HBS-EP+)
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Regeneration solution (e.g., glycine-HCl pH 2.5)
Methodology:
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Chip Immobilization: The VBC complex is immobilized on the sensor chip surface via amine coupling.
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Ligand Injection: A series of concentrations of the VHL ligand are injected over the chip surface.
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Data Acquisition: The change in the refractive index at the surface, which is proportional to the mass of bound ligand, is measured in real-time.
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Data Analysis: The binding sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) is calculated.
Cellular Protein Degradation Assay (Western Blot)
This protocol outlines the steps to assess the ability of a PROTAC containing (S,R,S)-AHPC-amido-C5-acid to induce the degradation of a target protein in cells.
Objective: To determine the degradation concentration 50 (DC50) and maximal degradation (Dmax) of the target protein.
Materials:
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Cell line expressing the target protein
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PROTAC compound
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Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
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BCA protein assay kit
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SDS-PAGE gels and electrophoresis apparatus
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PVDF membrane
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Primary antibodies against the target protein and a loading control (e.g., GAPDH)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
Methodology:
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Cell Treatment: Cells are treated with increasing concentrations of the PROTAC for a specified time (e.g., 24 hours).
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Cell Lysis: Cells are harvested and lysed to extract total protein.
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Protein Quantification: The total protein concentration in each lysate is determined.
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SDS-PAGE and Western Blot: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
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Immunoblotting: The membrane is probed with primary antibodies to detect the target protein and a loading control, followed by an HRP-conjugated secondary antibody.
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Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified. The level of the target protein is normalized to the loading control, and the DC50 and Dmax values are calculated.
In Vitro Ubiquitination Assay
This protocol describes a cell-free assay to confirm that the PROTAC facilitates the ubiquitination of the target protein in the presence of the VHL E3 ligase complex.
Objective: To detect the formation of polyubiquitinated target protein.
Materials:
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Recombinant target protein
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Recombinant VBC complex
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E1 ubiquitin-activating enzyme
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E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)
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Ubiquitin
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ATP
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PROTAC compound
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Reaction buffer
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Western blot reagents as described above
Methodology:
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Reaction Setup: The recombinant proteins, ubiquitin, ATP, and the PROTAC are combined in a reaction buffer.
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Incubation: The reaction mixture is incubated at 37°C to allow for ubiquitination to occur.
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Reaction Quenching: The reaction is stopped by adding SDS-PAGE loading buffer.
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Western Blot Analysis: The reaction products are analyzed by Western blot using an antibody against the target protein to detect the appearance of higher molecular weight bands corresponding to the polyubiquitinated protein.
Conclusion
(S,R,S)-AHPC-amido-C5-acid is a valuable chemical tool for the development of VHL-based PROTACs. Its mechanism of action is centered on its ability to effectively recruit the VHL E3 ubiquitin ligase to a target protein, thereby inducing its degradation through the ubiquitin-proteasome system. The quantitative data from related VHL ligands underscore the high-affinity binding of the AHPC scaffold. The provided experimental protocols offer a framework for the characterization and validation of PROTACs synthesized using this VHL ligand-linker conjugate. Further research and development utilizing such components will continue to expand the therapeutic potential of targeted protein degradation.
